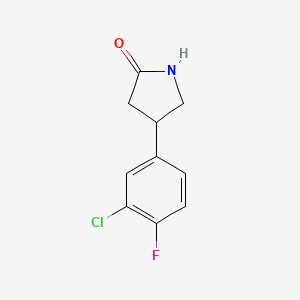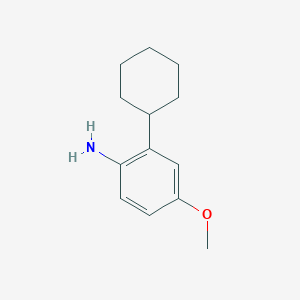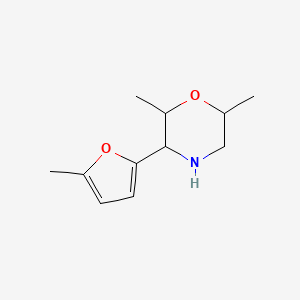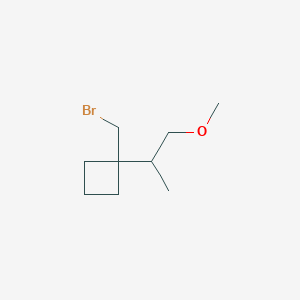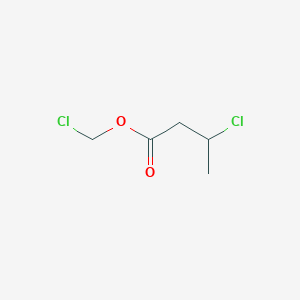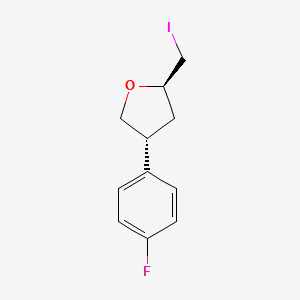
3-(4-Aminocyclohexyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminocyclohexyl)aniline is an organic compound with the molecular formula C12H18N2 It consists of an aniline group attached to a cyclohexyl ring, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the reduction of 4-nitrocyclohexylbenzene using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) is common. The reaction conditions often include elevated temperatures and pressures to ensure complete reduction of the nitro group to the amino group .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminocyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups is a key reaction in its synthesis.
Substitution: Nucleophilic aromatic substitution can be used to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, peroxymonosulfuric acid.
Reducing Agents: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution Reagents: Sodium amide in ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Benzo-1,4-quinone, nitrosobenzene.
Reduction: this compound.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-(4-Aminocyclohexyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(4-Aminocyclohexyl)aniline involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile. The compound can also undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminodicyclohexylmethane: This compound has a similar structure but with two cyclohexyl rings connected by a methylene bridge.
Aniline: A simpler aromatic amine with a single benzene ring and an amino group.
Uniqueness
3-(4-Aminocyclohexyl)aniline is unique due to its combination of aniline and cyclohexyl structures, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H18N2 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-(4-aminocyclohexyl)aniline |
InChI |
InChI=1S/C12H18N2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-3,8-9,11H,4-7,13-14H2 |
Clave InChI |
DTQARHBABVIVOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=CC(=CC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



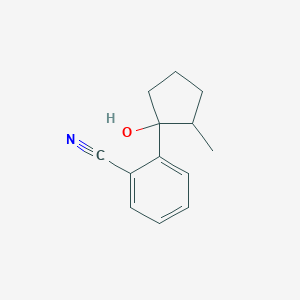


![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
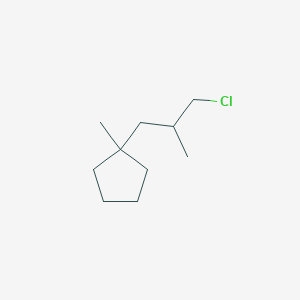
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
